

In-Depth Technical Guide to Tamoxifen-13C6: Commercial Availability and Purity

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Compound of Interest

Compound Name: Tamoxifen-13C6

Cat. No.: B13440751

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of **Tamoxifen-13C6**, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies of the widely used selective estrogen receptor modulator, Tamoxifen. This document outlines key suppliers, available product formats, and detailed analytical methodologies for purity assessment, enabling researchers to confidently source and utilize this critical reagent in their studies.

Commercial Availability of Tamoxifen-13C6

Tamoxifen-13C6 is available from several reputable suppliers of research chemicals and pharmaceutical standards. The compound is typically offered in neat form or as a calibrated solution. Researchers can source **Tamoxifen-13C6** from the following vendors, among others:

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Available Quantities
LGC Standards	Tamoxifen-13C6	1346606-38-9	C ₂₀ ¹³ C ₆ H ₂₉ N O	377.47	1 mg, 10 mg[1]
Simson Pharma Limited	Tamoxifen 13C6	1346606-38-9	C ₂₀ ¹³ C ₆ H ₂₉ N O	377.52	Custom Synthesis
Alfa Chemistry	Tamoxifen-13C6	1346606-38-9	C ₂₀ ¹³ C ₆ H ₂₉ N O	377.47	1MG, 10MG[2]
Daicel Pharma	Tamoxifen Impurities	N/A	Varies	Varies	Inquire

Note: This table is not exhaustive and other suppliers may be available. Researchers are advised to contact suppliers directly for the most up-to-date product information and availability.

Each supplier typically provides a Certificate of Analysis (CoA) with their product, which includes detailed information on its identity, purity, and storage conditions.[3] It is imperative to obtain and review the CoA before using the material in any experimental work.

Purity of Tamoxifen-13C6

The purity of **Tamoxifen-13C6** is a critical parameter for its use as an internal standard in quantitative assays. Suppliers generally state a high level of chemical and isotopic purity, often exceeding 98%. However, it is essential to verify the purity using appropriate analytical techniques. While specific Certificates of Analysis with exact purity values were not publicly available at the time of this writing, the following sections detail the methodologies used to assess the purity of such standards.

Purity Data Summary

Analytical Method	Typical Purity Specification
High-Performance Liquid Chromatography (HPLC)	≥98%
Liquid Chromatography-Mass Spectrometry (LC-MS)	Conforms to structure
Quantitative Nuclear Magnetic Resonance (qNMR)	≥98% (Assay)
Isotopic Purity	≥99 atom % ¹³ C

Experimental Protocols for Purity Determination

The following sections provide detailed methodologies for the key experiments used to determine the chemical and isotopic purity of **Tamoxifen-13C6**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a widely used technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.

Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector is suitable.
- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
- **Mobile Phase:** A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH 2.9) in an isocratic or gradient elution. A common starting point is a 75:25 (v/v) ratio of acetonitrile to buffer.^[4]
- **Flow Rate:** A flow rate of 1.0 mL/min is generally appropriate.
- **Column Temperature:** The column is typically maintained at 35°C.^[4]

- Detection: UV detection at 235 nm is suitable for Tamoxifen and its analogues.
- Sample Preparation: A stock solution of **Tamoxifen-13C6** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted with the mobile phase to an appropriate concentration for injection (e.g., 10-100 µg/mL).
- Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The peak area of **Tamoxifen-13C6** is compared to the total area of all peaks to determine the purity.

Workflow for HPLC Purity Analysis:



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Caption: Workflow for HPLC purity analysis of **Tamoxifen-13C6**.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

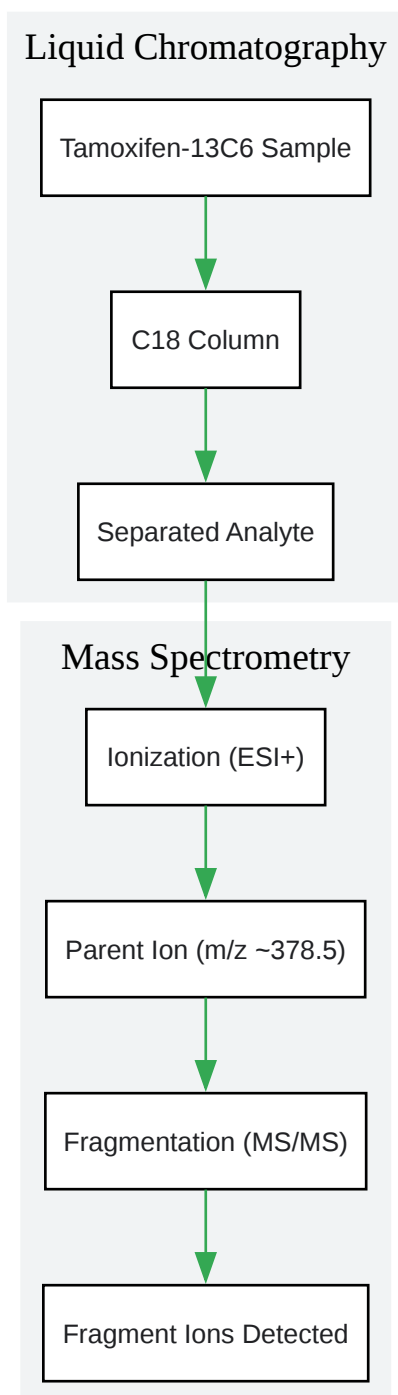
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and structure of the compound.

Methodology:

- Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source and a tandem mass spectrometer (MS/MS), is used.
- LC Conditions: The HPLC conditions are similar to those described for purity analysis.

- MS Conditions:
 - Ionization Mode: Positive ion mode is typically used for Tamoxifen.
 - Mass Range: The mass spectrometer is set to scan a mass range that includes the molecular ion of **Tamoxifen-13C6** (m/z ~378.5).
 - Collision Energy: For MS/MS analysis, a suitable collision energy is applied to induce fragmentation of the parent ion, and the resulting fragment ions are monitored.
- Analysis: The retention time and the mass spectrum of the sample are compared to a known reference standard or theoretical values to confirm the identity of **Tamoxifen-13C6**. The presence of the correct molecular ion and characteristic fragment ions confirms the structure.

Signaling Pathway for LC-MS Analysis:



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Caption: Logical flow of LC-MS analysis for **Tamoxifen-13C6** identity confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

qNMR is a primary analytical method that can be used to determine the absolute purity (assay) of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
- Internal Standard: A certified internal standard of known purity is used. For non-polar analytes like **Tamoxifen-13C6**, 1,4-Bis(trimethylsilyl)benzene could be a suitable internal standard when using solvents like CDCl₃ or DMSO-d₆. The internal standard should have signals that do not overlap with the analyte signals.
- Sample Preparation:
 - Accurately weigh a precise amount of **Tamoxifen-13C6** and the internal standard into a clean NMR tube.
 - Add a known volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) to dissolve the sample completely.
- NMR Acquisition Parameters:
 - Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) is used.
 - Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure full relaxation of all nuclei between pulses. This is critical for accurate quantification.
 - Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).

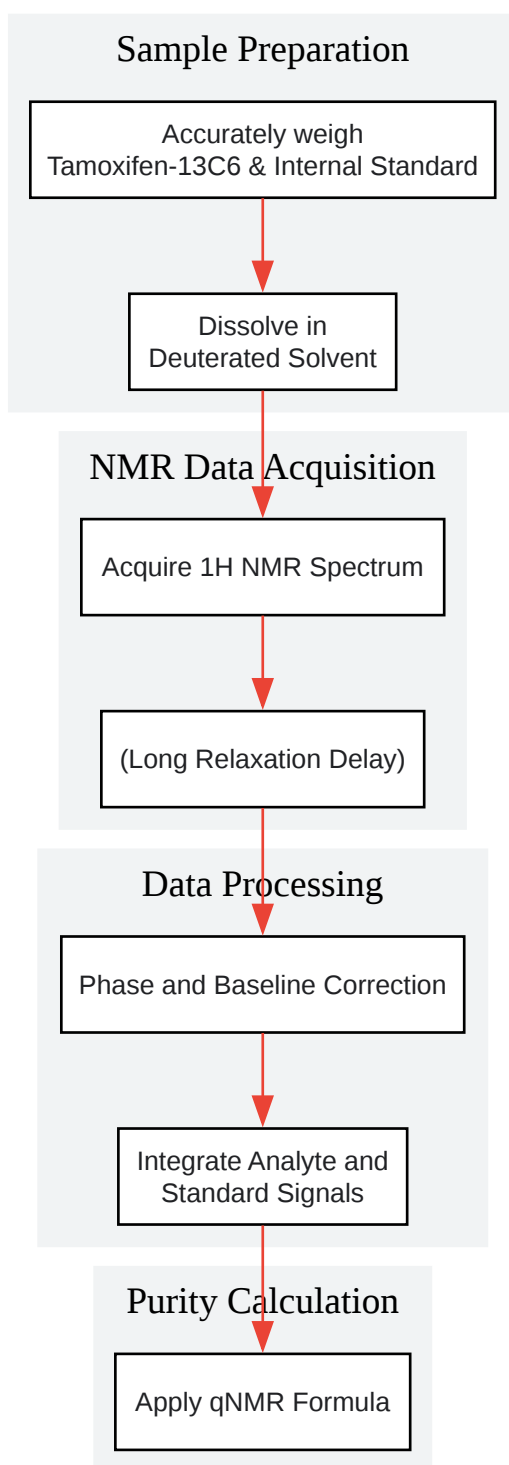
- ¹³C Decoupling: Inverse-gated ¹³C decoupling can be used to suppress nuclear Overhauser effect (nOe) enhancements, which can affect signal integrals.
- Data Processing:
 - Fourier Transform: The free induction decay (FID) is Fourier transformed to obtain the spectrum.
 - Phasing and Baseline Correction: Manual phasing and baseline correction are performed to ensure accurate integration.
 - Integration: The signals for both **Tamoxifen-13C6** and the internal standard are carefully integrated.
- Calculation: The purity of **Tamoxifen-13C6** is calculated using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * P_{\text{IS}}$$

Where:

- I = Integral of the signal
- N = Number of protons giving rise to the signal
- MW = Molecular weight
- m = mass
- P = Purity of the internal standard

Experimental Workflow for qNMR Purity Assay:



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Caption: Workflow for determining the purity of **Tamoxifen-13C6** by qNMR.

Conclusion

Tamoxifen-13C6 is a commercially available and essential tool for researchers in drug development and clinical analysis. While suppliers consistently offer high-purity material, it is incumbent upon the end-user to verify the purity and identity using robust analytical methods such as HPLC, LC-MS, and qNMR. The detailed protocols provided in this guide serve as a valuable resource for scientists to ensure the quality and reliability of their **Tamoxifen-13C6** internal standard, ultimately leading to more accurate and reproducible quantitative results in their studies.

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References

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